

Comparative Crystallographic Analysis of Benzaldehyde Derivatives: A Guide for Researchers

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Compound of Interest

Compound Name: 4-Fluoro-3-nitrobenzaldehyde

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For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. X-ray crystallography provides definitive insights into molecular geometry, conformation, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data of several benzaldehyde derivatives, providing valuable data for those working with similar molecular scaffolds.

While crystallographic data for derivatives of **4-fluoro-3-nitrobenzaldehyde** are not readily available in the public domain, this guide presents a detailed comparison of three structurally related hydrazone derivatives. These compounds, synthesized from nitro- and fluoro-substituted benzaldehydes, serve as excellent reference points for understanding the structural implications of these functional groups. The derivatives included in this analysis are:

- (E)-4-Methyl-N'-(3-nitrobenzylidene)benzohydrazide (Derivative 1)
- (E)-2-Fluoro-N'-(4-nitrobenzylidene)benzohydrazide (Derivative 2)
- (E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide (Derivative 3)

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the three benzaldehyde derivatives, allowing for a direct comparison of their solid-state structures.

Parameter	Derivative 1	Derivative 2	Derivative 3
Chemical Formula	C ₁₅ H ₁₃ N ₃ O ₃	C ₁₄ H ₁₀ FN ₃ O ₃	C ₁₅ H ₁₃ FN ₂ O
Molecular Weight	283.28	287.25	256.27
Crystal System	Orthorhombic	Monoclinic	Orthorhombic
Space Group	Pbca	P2 ₁ /c	Pbca
a (Å)	32.657(3)	7.077(2)	13.2629(5)
b (Å)	4.7861(15)	25.718(4)	7.9118(3)
c (Å)	8.7596(12)	7.6844(17)	24.9235(8)
β (°)	90	111.640(3)	90
Volume (Å ³)	1369.1(5)	1300.1(5)	2615.31(16)
Z	4	4	8
Dihedral Angle between Benzene Rings (°)	1.01(3)	13.7(3)	16.9(2)

Experimental Protocols

The synthesis and crystallization of these derivatives follow established procedures in organic chemistry. Below are the detailed methodologies for their preparation.

Synthesis of Hydrazone Derivatives

General Procedure:

The synthesis of the hydrazone derivatives was achieved through a condensation reaction between the corresponding substituted benzaldehyde and a hydrazide in a suitable solvent.

Derivative 1: (E)-4-Methyl-N'-(3-nitrobenzylidene)benzohydrazide[1] A solution of 3-nitrobenzaldehyde (0.05 mol) and 4-methylbenzohydrazide (0.05 mol) in anhydrous methanol (100 ml) was stirred at ambient temperature.

Derivative 2: (E)-2-Fluoro-N'-(4-nitrobenzylidene)benzohydrazide[2] A mixture of 4-nitrobenzaldehyde (1.0 mol) and 2-fluorobenzohydrazide (1.0 mol) was refluxed in methanol (100 ml).

Derivative 3: (E)-N'-(3-Fluorobenzylidene)-4-methylbenzohydrazide[3] A solution of 3-fluorobenzaldehyde (0.05 mol) and 4-methylbenzohydrazide (0.05 mol) in anhydrous methanol (100 ml) was stirred at ambient temperature.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of the respective reaction solutions over several days at room temperature.

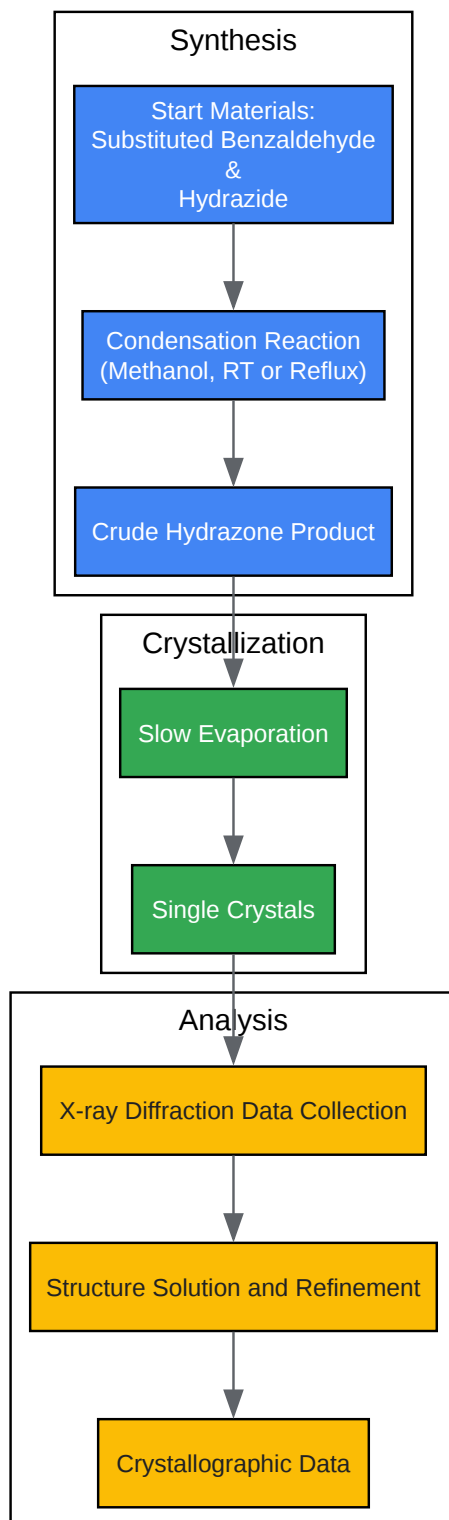
X-ray Data Collection and Structure Refinement

For all derivatives, X-ray diffraction data was collected using a Bruker SMART CCD area-detector diffractometer with Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The structures were solved by direct methods and refined by full-matrix least-squares on F^2 . Hydrogen atoms were generally placed in geometrically calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The general workflow for the synthesis and crystallographic analysis of the benzaldehyde derivatives is depicted in the following diagram.

Experimental Workflow for Hydrazone Derivative Synthesis and Analysis



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Caption: General workflow from synthesis to crystallographic analysis.

This guide provides a foundational comparison of the crystal structures of benzaldehyde derivatives. Researchers can leverage this information to inform their synthetic strategies and to better understand the structural properties of novel compounds in their drug discovery pipelines.

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